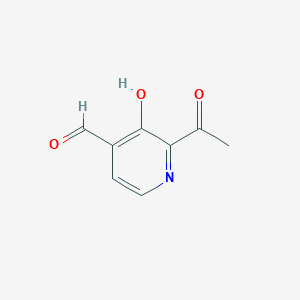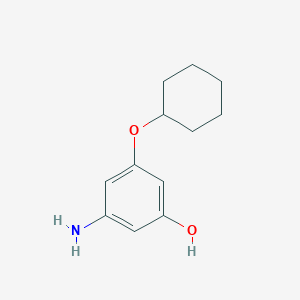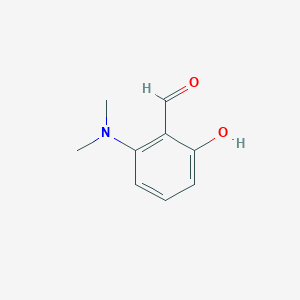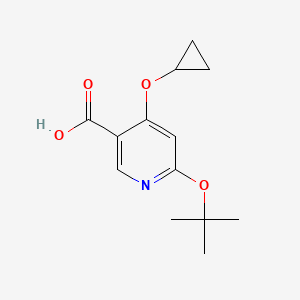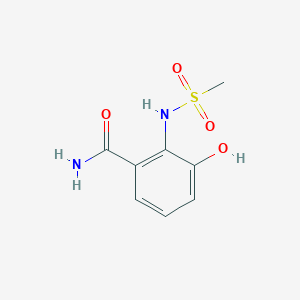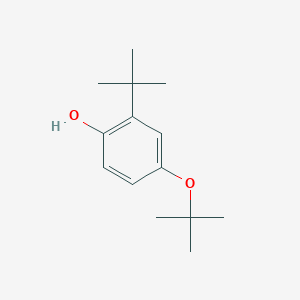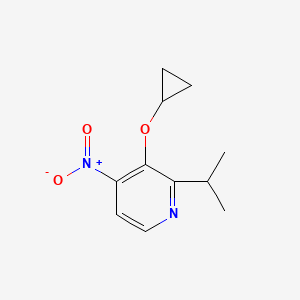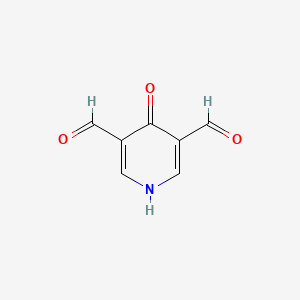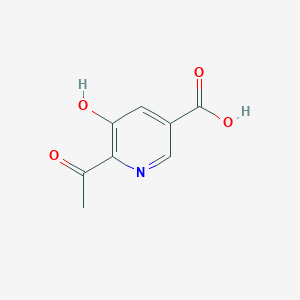
3-(Cyclohexylmethyl)-4-ethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexylmethyl)-4-ethylphenol is an organic compound that belongs to the class of phenols It consists of a phenol ring substituted with a cyclohexylmethyl group at the 3-position and an ethyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-4-ethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-ethylphenol with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the alkylation reaction. The use of high-pressure reactors and automated systems can further optimize the production process.
化学反応の分析
Types of Reactions
3-(Cyclohexylmethyl)-4-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form cyclohexylmethyl-4-ethylcyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydrogen can be substituted with alkyl or acyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexylmethyl-4-ethylcyclohexanol.
Substitution: Alkylated or acylated phenols.
科学的研究の応用
3-(Cyclohexylmethyl)-4-ethylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Cyclohexylmethyl)-4-ethylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can influence biological processes. The cyclohexylmethyl group provides steric hindrance, affecting the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
4-Ethylphenol: Lacks the cyclohexylmethyl group, making it less sterically hindered.
3-Cyclohexylmethylphenol: Lacks the ethyl group, resulting in different chemical and biological properties.
4-Cyclohexylmethylphenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3-(Cyclohexylmethyl)-4-ethylphenol is unique due to the presence of both the cyclohexylmethyl and ethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials with specific characteristics.
特性
分子式 |
C15H22O |
|---|---|
分子量 |
218.33 g/mol |
IUPAC名 |
3-(cyclohexylmethyl)-4-ethylphenol |
InChI |
InChI=1S/C15H22O/c1-2-13-8-9-15(16)11-14(13)10-12-6-4-3-5-7-12/h8-9,11-12,16H,2-7,10H2,1H3 |
InChIキー |
VZGHOXXOOSRCNM-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)O)CC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


